molecular formula C8H9ClN2O B3043164 N-(2-Chloro-4-methyl-3-pyridyl)acetamide CAS No. 76006-00-3

N-(2-Chloro-4-methyl-3-pyridyl)acetamide

Cat. No.: B3043164
CAS No.: 76006-00-3
M. Wt: 184.62 g/mol
InChI Key: WTWZWZSQZSBUAD-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methyl-3-pyridyl)acetamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-4-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-3-4-10-8(9)7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWZWZSQZSBUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267004
Record name N-(2-Chloro-4-methyl-3-pyridinyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-00-3
Record name N-(2-Chloro-4-methyl-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76006-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4-methyl-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Pyridyl Acetamides in Pharmaceutical and Agrochemical Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in numerous natural products, vitamins, and pharmaceuticals. researchgate.netrsc.org Its incorporation into drug molecules has been shown to enhance biochemical potency, improve metabolic stability, and increase cellular permeability. rsc.org When combined with an acetamide (B32628) group, the resulting pyridyl acetamide structure serves as a valuable building block in medicinal chemistry and agrochemical science, leading to the discovery of compounds with a wide array of applications. researchgate.netsmolecule.com

In pharmaceutical research, pyridyl acetamide derivatives are investigated for their potential to treat a range of conditions. They have been explored as therapeutic agents in oncology and neurology, serving as key intermediates in the synthesis of bioactive molecules that can modulate specific biological pathways. chemimpex.com For instance, certain pyridyl acetamides are used in studies of receptor interactions and enzyme inhibition, which are crucial for discovering new therapeutic targets. chemimpex.com Specific examples include their use as scaffolds for developing drugs targeting neurological disorders and their role in creating potential treatments for type 2 diabetes by inhibiting the DPP-4 enzyme. smolecule.com Furthermore, modifications of the pyridyl acetamide structure, such as the introduction of a pyridine moiety to a benzoyl-phenoxy-acetamide (BPA) scaffold, have been shown to improve chemo-pharmacological properties, leading to drug candidates with increased anti-glioblastoma potency and better penetration of the central nervous system. nih.gov

In the agrochemical sector, pyridine-based compounds play a crucial role as pesticides, including fungicides, insecticides, and herbicides. researchgate.netresearchgate.net The strategic inclusion of a pyridine ring in pesticide design can enhance the compound's activity. researchgate.net Pyridyl acetamides and related derivatives have been a focus of research for developing new crop protection agents. Studies have shown that novel acetamido derivatives containing N-pyridylpyrazole carboxamides exhibit potent insecticidal activity against pests like Plutella xylostella. nih.gov Similarly, other synthesized pyridine derivatives have demonstrated aphidicidal activities, in some cases exceeding the potency of existing commercial insecticides like acetamiprid. acs.orgaun.edu.eg The chemical reactivity of the chloroacetamide group, in particular, makes it a versatile reagent for synthesizing various heterocyclic systems with potential antimicrobial and herbicidal properties. researchgate.net

Table 1: Applications of Pyridyl Acetamides in Research

Research Area Application Example Compounds/Derivatives
Pharmaceutical Drug discovery for oncology and neurology. chemimpex.com 2-Phenyl-(2-pyridyl)acetamide
Development of analgesics and anti-inflammatory drugs. chemimpex.com 2-Phenyl-(2-pyridyl)acetamide
Inhibition of enzymes like DPP-4 for potential diabetes treatment. smolecule.com 2-(Pyridin-3-yl)acetamide
Anti-glioblastoma drug candidates with improved CNS penetration. nih.gov Pyridine variants of benzoyl-phenoxy-acetamide (BPA)
Potential antibacterial, antifungal, and anticancer agents. ontosight.ai 2-Fluoro-N-(2-pyridyl)acetamide
Agrochemical Insecticides against pests such as Plutella xylostella. nih.gov Acetamido derivatives of N-pyridylpyrazole carboxamides
Aphidicides against Aphis craccivora (cowpea aphid). acs.orgaun.edu.eg N-morpholinium 7,7-dimethyl-3-cyano-4-(4′-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate
Herbicides. researchgate.net 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

Structure Activity Relationship Sar Studies of N 2 Chloro 4 Methyl 3 Pyridyl Acetamide and Analogues

Influence of Pyridine (B92270) Ring Substitution on Bioactivity

The biological activity of pyridine-containing compounds is significantly influenced by the nature and position of substituents on the pyridine ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Role of the Chloro and Methyl Groups in Pharmacological Profiles

The methyl group, in contrast, is an electron-donating group and can increase the lipophilicity of a molecule. This may enhance its ability to cross cell membranes. Furthermore, the steric bulk of the methyl group can influence the preferred conformation of the molecule and its fit within a receptor's binding pocket. The interplay between the electron-withdrawing chloro group and the electron-donating methyl group in N-(2-Chloro-4-methyl-3-pyridyl)acetamide would be expected to create a unique electronic and steric profile, though specific data on its pharmacological effects are unavailable.

Impact of Positional Isomerism on Biological Response

The relative positions of substituents on the pyridine ring are critical determinants of biological activity. Moving a functional group from one position to another can drastically alter the molecule's shape and the spatial arrangement of its interactive features. For example, the positions of substituents on the aromatic rings of pyridine-3-carboxamide (B1143946) analogs were shown to strongly influence their biological activity against bacterial wilt in tomatoes. nih.gov Shifting the chloro and methyl groups to different positions on the pyridine ring of this compound would likely result in analogues with significantly different biological profiles due to altered dipole moments, steric hindrance, and the ability to form specific interactions with a target.

Significance of the Acetamide (B32628) Linkage for Molecular Interactions

The acetamide linkage is a common feature in many biologically active compounds and plays a crucial role in molecular interactions. The amide bond is a rigid, planar unit due to resonance, which restricts the conformational flexibility of the molecule. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. These hydrogen bonding capabilities are often essential for the binding of a molecule to its biological target, such as an enzyme or a receptor. In many acetamide derivatives, this linkage is a key pharmacophoric element responsible for anchoring the molecule in the active site.

Comparative SAR Analysis with Other Chloroacetamide and Pyridyl Acetamide Derivatives

While direct SAR data for this compound is absent, a comparative analysis with other chloroacetamide and pyridyl acetamide derivatives can offer some insights.

Chloroacetamide Derivatives: The chloroacetamide moiety is a reactive group, and its presence is a key feature in several classes of bioactive compounds, including some herbicides and pharmaceuticals. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for covalent bond formation with biological targets. The reactivity and, consequently, the biological activity can be modulated by the nature of the substituent attached to the nitrogen atom.

Pyridyl Acetamide Derivatives: The SAR of various pyridyl acetamide derivatives has been explored for different biological activities. For instance, SAR analysis of N-(pyridin-3-yl)acetamide derivatives has been conducted to understand their interactions with PIM-1 kinase. nih.gov In another study, the insecticidal activity of certain 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivatives was evaluated. These studies highlight the importance of the specific substitution pattern on the pyridine ring for a given biological activity.

The table below presents a hypothetical SAR study for this compound analogues based on general principles, as specific experimental data is not available.

CompoundR1R2R3Hypothetical ActivityRationale (Based on General Principles)
This compound ClCH₃H-Parent compound with a specific electronic and steric profile.
Analogue 1HCH₃HPotentially lowerRemoval of the electron-withdrawing chloro group may reduce key interactions.
Analogue 2ClHHPotentially differentRemoval of the methyl group alters lipophilicity and steric bulk.
Analogue 3FCH₃HPotentially similar/differentFluorine is also electron-withdrawing but smaller than chlorine, affecting both electronics and sterics.
Analogue 4ClCH₃CH₃Potentially lowerAdditional methyl group on the acetamide nitrogen could introduce steric hindrance.

Unable to Fulfill Request Due to Lack of Scientific Data

Following a comprehensive and targeted search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature on the biological and pharmacological activities of the specific chemical compound This compound .

The request specified a detailed article outlining the in vitro biological activity of this compound, including its antimicrobial efficacy, anticancer properties, and its effects on cellular processes such as apoptosis and cell cycle modulation. Despite extensive searches for data related to:

Antibacterial spectrum and Minimum Inhibitory Concentrations (MIC)

Antifungal activity profiles

Cytotoxicity against PANC-1, HepG2, MCF7, A549, and C6 cancer cell lines

Apoptosis induction and cell cycle modulation

No research findings corresponding to This compound could be located. The performed searches yielded information on other chloroacetamide derivatives, but the strict instructions to focus solely on the specified compound prevent the use of this related but distinct data.

Therefore, without any scientific data on its biological effects, it is not possible to generate the thorough, informative, and scientifically accurate article as requested under the provided outline. The creation of such an article would require fabricating data, which is against the principles of scientific accuracy and integrity.

Biological Activity and Pharmacological Investigations of N 2 Chloro 4 Methyl 3 Pyridyl Acetamide

In Vitro Biological Activity Screening

Enzyme Inhibition Studies

Detailed enzymatic inhibition assays for N-(2-Chloro-4-methyl-3-pyridyl)acetamide are not described in the accessible scientific literature. The potential for this compound to interact with various enzymes can be hypothesized based on its structural features, but experimental validation is currently lacking.

α-Glucosidase Inhibition and Kinetic Analysis

There are no specific studies reporting the α-glucosidase inhibitory activity or kinetic analysis of this compound. However, the acetamide (B32628) scaffold is a component of various molecules that have been investigated as α-glucosidase inhibitors. For instance, a series of novel 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives containing a chloro-substitution were synthesized and showed moderate to excellent in vitro α-glucosidase inhibitory activity. researchgate.net Similarly, other N-arylacetamides have been identified as potent inhibitors of this enzyme, suggesting that the acetamide moiety can be a crucial part of a pharmacophore for α-glucosidase inhibition. nih.gov These findings highlight the potential of this class of compounds, though direct evidence for this compound is absent.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govnih.gov Despite the interest in NAPE-PLD as a therapeutic target, there is no published research indicating that this compound has been evaluated as an inhibitor of this enzyme. The development of NAPE-PLD inhibitors is an active area of research, with several small molecules like LEI-401 and ARN19874 being identified, but these compounds are not structurally analogous to this compound. nih.govresearchgate.net

In Vivo Efficacy and Preliminary Toxicological Considerations (if applicable based on related compounds)

Specific in vivo efficacy and toxicological studies for this compound are not available. However, preliminary toxicological considerations can be inferred by examining data from the broader class of chloroacetamide compounds.

The chloroacetamide functional group is present in a variety of herbicides, and their toxicological profiles have been studied. nih.gov These compounds are known to be toxic and may cause irritation to the eyes and skin, allergic reactions, and are suspected of reproductive toxicity and teratogenicity. sciencemadness.orgwikipedia.org The toxicity of chloroacetamide herbicides is thought to be caused by the generation of reactive oxygen species (ROS), which can induce cell apoptosis. nih.gov For example, one safety assessment of Chloroacetamide reported acute oral LD₅₀ values across several species and noted that it was a potential human sensitizer (B1316253) at certain concentrations. cir-safety.org

SpeciesAcute Oral LD₅₀ (mg/kg)Reference
Mice155 cir-safety.org
Rats70-138 cir-safety.org
Dogs31 cir-safety.org
Rabbits122 cir-safety.org

This interactive data table summarizes the acute oral toxicity of the related compound Chloroacetamide in various animal models.

It is crucial to emphasize that these data pertain to the general class of chloroacetamides and not specifically to this compound. The toxicological profile of this specific compound would be influenced by its unique structure, including the substituted pyridine (B92270) ring, and would require dedicated investigation.

Elucidation of Mechanisms of Action and Molecular Targets of this compound

The precise mechanism of action and specific molecular targets for this compound have not been elucidated through experimental studies.

Protein Binding and Receptor Interaction Studies

There are no published studies detailing the protein binding or receptor interaction profile of this compound. Computational predictions for related chloroacetamide-containing molecules suggest a potential mechanism involving covalent modification of biological targets. The electrophilic nature of the chloroacetamide group makes it susceptible to nucleophilic attack from amino acid residues like cysteine or histidine within the active sites of proteins or enzymes, potentially leading to irreversible inhibition. However, without experimental data, such as that from reactivity-based RNA profiling or proteome interaction studies, the specific protein and receptor interactions of this compound remain unknown.

Pathway Modulation

A comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of the specific biological pathways modulated by this compound. At present, there are no publicly available research findings that detail the mechanism of action or the specific intracellular signaling cascades affected by this compound.

Investigations into the broader class of acetamide derivatives have revealed a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These activities are often attributed to the modulation of various enzymatic and signaling pathways. However, it is crucial to note that these findings are not specific to this compound and cannot be directly extrapolated to define its pharmacological profile.

The unique structural combination of a chloro-substituted methyl-pyridyl ring and an acetamide group in this compound suggests the potential for interaction with a variety of biological targets. However, without dedicated pharmacological studies, including target identification, pathway analysis, and in-vivo or in-vitro experimental validation, the precise nature of these interactions remains unknown.

Consequently, data tables and detailed research findings concerning the pathway modulation of this compound cannot be provided at this time. Further research is required to elucidate the pharmacological properties of this specific compound and to determine its potential therapeutic applications.

Computational and Theoretical Studies on N 2 Chloro 4 Methyl 3 Pyridyl Acetamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of molecular recognition and is frequently used to screen for potential drug candidates.

For a compound like N-(2-Chloro-4-methyl-3-pyridyl)acetamide, docking studies would involve placing the molecule into the binding site of a target protein to predict its binding conformation, affinity, and interaction patterns. The acetamide (B32628) group is a key functional group, capable of forming crucial hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The pyridine (B92270) ring can participate in various interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions.

In studies of similar acetamide-containing molecules, these interactions are consistently highlighted as critical for binding. For instance, docking analyses of other N-aryl acetamides often reveal that the amide moiety forms a hydrogen-bonding network with backbone or side-chain residues in the protein's active site, anchoring the ligand. The substituted pyridine ring then explores adjacent pockets, where chloro and methyl groups can form favorable van der Waals and hydrophobic contacts, contributing to binding specificity and affinity. nih.govnih.gov

Table 1: Potential Molecular Interactions for this compound in a Protein Binding Site

Molecular FeaturePotential Interaction TypePotential Interacting Amino Acid Residues
Amide N-HHydrogen Bond DonorAsp, Glu, Carbonyl backbone
Amide C=OHydrogen Bond AcceptorArg, Lys, Ser, Thr, Asn, Gln, Backbone N-H
Pyridine Ringπ-π Stacking / AromaticPhe, Tyr, Trp, His
Pyridine NitrogenHydrogen Bond AcceptorSer, Thr, Asn, Gln
Methyl GroupHydrophobic / Van der WaalsAla, Val, Leu, Ile, Met
Chloro GroupHalogen Bonding / HydrophobicElectron-rich atoms (e.g., backbone carbonyl), Leu, Ile

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) provide detailed information on molecular geometry, charge distribution, and orbital energies.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA): NBO analysis provides a chemical interpretation of the wavefunction, describing electron delocalization and donor-acceptor interactions within the molecule. For this compound, NBO analysis could quantify the delocalization of lone pair electrons from the amide nitrogen and oxygen, as well as interactions involving the pyridine ring. NPA is used to calculate the charge distribution, assigning a partial charge to each atom. This information is valuable for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

Non-Linear Optics (NLO): Some organic molecules with extensive π-conjugated systems and donor-acceptor groups exhibit NLO properties, which are relevant for applications in telecommunications and optoelectronics. While acetamide derivatives are not typically primary candidates for NLO materials, computational screening could evaluate their potential by calculating properties like polarizability and hyperpolarizability.

Table 2: Illustrative DFT-Calculated Properties for a Structurally Related Compound, N-phenyl-N-(pyridin-4-yl)acetamide Data extracted from a study on a different but related molecule to illustrate the type of information generated.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and stability.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule.

Source: Adapted from findings for analogous compounds in computational chemistry literature. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the potential energy surface to identify low-energy, stable conformations. The primary degree of rotational freedom is around the N-C(pyridyl) bond, which determines the orientation of the pyridine ring relative to the acetamide group. The amide bond itself is generally planar and adopts a trans conformation. nih.gov

Molecular Dynamics (MD) simulations complement static docking studies by introducing temperature and allowing the atoms in the system to move over time. An MD simulation of this compound bound to a protein target would provide insights into the stability of the binding pose, the flexibility of the ligand in the active site, and the role of water molecules in mediating interactions. Such simulations can reveal key dynamic events and confirm the stability of important hydrogen bonds and other interactions predicted by docking. nih.gov

Prediction of Pharmacokinetic Parameters

The journey of a drug through the body is described by its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. Various computational models, often based on a compound's physicochemical properties, are used to predict its ADME profile.

For this compound, key parameters would be predicted using established algorithms and rules, such as Lipinski's "Rule of Five," which assesses drug-likeness. ucsd.edu In silico tools can provide estimates for properties like:

Absorption: Oral bioavailability and intestinal absorption.

Distribution: Blood-brain barrier penetration and plasma protein binding.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

Studies on series of pyridine and acetamide derivatives often use these predictive models to prioritize compounds for synthesis and further testing. mdpi.comresearchgate.netnih.gov

Table 3: Illustrative In Silico ADME Predictions for a Pyridine Carboxamide Derivative This table presents typical ADME parameters predicted for a representative molecule from the same chemical class.

PropertyPredicted Value/ClassificationInterpretation
Molecular Weight< 500 g/molCompliant with Lipinski's Rule; favorable for absorption.
LogP (Lipophilicity)1.5 - 3.0Optimal range for membrane permeability and solubility.
Hydrogen Bond Donors1Compliant with Lipinski's Rule (≤5).
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (≤10).
Aqueous Solubility (LogS)Moderately SolubleIndicates potential for good absorption.
Blood-Brain Barrier (BBB) PermeationPredicted Low/NegativeSuggests the compound is less likely to cause CNS side effects.
CYP2D6 InhibitionPredicted Non-inhibitorLower risk of drug-drug interactions involving this enzyme.

Source: Based on general prediction models applied to pyridine derivatives in the literature. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of compounds related to this compound would typically include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), an aromatic ring feature (the pyridine), and potentially a hydrophobic feature (the methyl group). dovepress.com

Once developed, this pharmacophore model can be used as a 3D query to rapidly search large databases of chemical compounds (virtual screening). This process filters for molecules that possess the same essential features in the correct spatial arrangement, allowing for the identification of new, structurally diverse compounds that may have similar biological activity. This approach is highly efficient for expanding on an initial hit compound to discover novel chemical scaffolds. dovepress.com

Metabolic Fate and Biotransformation of N 2 Chloro 4 Methyl 3 Pyridyl Acetamide

Identification and Characterization of Metabolites

No metabolites of N-(2-Chloro-4-methyl-3-pyridyl)acetamide have been identified or characterized in the scientific literature.

Elucidation of Metabolic Pathways in Biological Systems

The metabolic pathways for this compound in any biological system have not been described.

Enzyme Systems Involved in Biotransformation Processes

There is no information available on the specific enzyme systems, such as cytochrome P450 isoenzymes, that may be involved in the biotransformation of this compound.

Future Research Directions and Identified Gaps for N 2 Chloro 4 Methyl 3 Pyridyl Acetamide

Rational Design and Synthesis of Advanced Analogues with Improved Biological Profiles

A significant area for future research lies in the rational design and synthesis of novel analogues of N-(2-Chloro-4-methyl-3-pyridyl)acetamide. The goal of such endeavors would be to enhance biological efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. Key strategies would involve systematic modifications of the core structure.

Table 1: Potential Structural Modifications for Analogue Synthesis

Modification SiteProposed ChangesRationale
Chloro Group Substitution with other halogens (F, Br, I) or bioisosteric groups.To modulate reactivity and binding interactions.
Methyl Group Variation of alkyl substituents (ethyl, propyl, etc.) or introduction of functional groups.To explore steric and electronic effects on activity.
Pyridine (B92270) Ring Alteration of substituent positions or introduction of additional functional groups.To optimize target engagement and physicochemical properties.
Acetamide (B32628) Linker Modification of the linker length or introduction of conformational constraints.To improve binding affinity and metabolic stability.

By creating a library of these analogues, researchers can conduct structure-activity relationship (SAR) studies to identify key structural features that govern biological activity. These studies are crucial for optimizing lead compounds.

Comprehensive Biological Profiling and Target Validation

A fundamental gap in the current understanding of this compound is its precise biological target and mechanism of action. Chloroacetamides are known to act as herbicides by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.net Future research should, therefore, include a comprehensive biological profiling to elucidate its specific molecular targets.

Initial screening could involve a broad panel of assays to identify potential activities, such as antimicrobial, antifungal, or antitumor effects. researchgate.net Once a primary activity is identified, target deconvolution studies would be necessary. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific proteins or cellular pathways with which the compound interacts. Validation of these targets is a critical subsequent step, which can be achieved through genetic knockdown or knockout experiments, or through the use of specific inhibitors.

Exploration of Novel Therapeutic and Agrochemical Applications

Building on comprehensive biological profiling, a significant research direction would be the exploration of novel therapeutic and agrochemical applications for this compound and its optimized analogues. Given that N-aryl acetamides serve as intermediates in the synthesis of medicinal and agrochemical compounds, this exploration is a logical progression. nih.gov

In the realm of therapeutics, the potential for developing new anticancer, anti-inflammatory, or anti-infective agents should be investigated. The structural motifs present in the molecule are found in various biologically active compounds. nih.gov

In agriculture, beyond the known herbicidal activity of the chloroacetamide class, there could be potential for development as insecticides or fungicides. researchgate.net The pyridine core is a common feature in many successful agrochemicals.

Development of Structure-Based Drug Design Strategies

Once a validated biological target is identified, the development of structure-based drug design strategies will be pivotal. This approach relies on the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.

The initial step would be to determine the crystal structure of the target protein in complex with this compound or a potent analogue. This can be achieved through X-ray crystallography or cryo-electron microscopy. The resulting structural information would provide invaluable insights into the binding mode and key molecular interactions.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can then be used to predict the binding affinities of new virtual compounds and to prioritize them for synthesis. This iterative cycle of design, synthesis, and biological evaluation, guided by structural insights, can significantly accelerate the discovery of novel and effective therapeutic or agrochemical agents.

Q & A

Q. How can metabolic stability and toxicity be predicted early in development?

  • Methodological Answer : Combine in silico and in vitro tools:
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic metabolism (CYP450 isoforms) and hERG inhibition.
  • Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify half-life (t₁/₂) via LC-MS. validated this approach for acetamide-based drug candidates .

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Chloro-4-methyl-3-pyridyl)acetamide
Reactant of Route 2
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N-(2-Chloro-4-methyl-3-pyridyl)acetamide

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